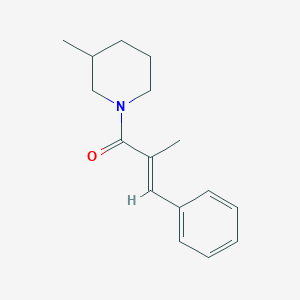
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a 1,5-diketone, the piperidine ring can be formed through a cyclization reaction.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using reagents like methyl iodide.
Addition of the Propenyl Group: The propenyl group can be added through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, a simple heterocyclic amine.
3-Methylpiperidine: A derivative with a methyl group at the 3-position.
1-(2-Methyl-1-oxo-3-phenyl-2-propenyl)piperidine: A closely related compound with similar functional groups.
Uniqueness
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of a piperidine ring, methyl group, and phenyl-substituted propenyl group sets it apart from other similar compounds.
特性
分子式 |
C16H21NO |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
(E)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-13-7-6-10-17(12-13)16(18)14(2)11-15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3/b14-11+ |
InChIキー |
ZXXFDMQZELJAEV-SDNWHVSQSA-N |
異性体SMILES |
CC1CCCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/C |
正規SMILES |
CC1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


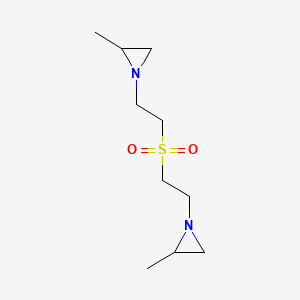
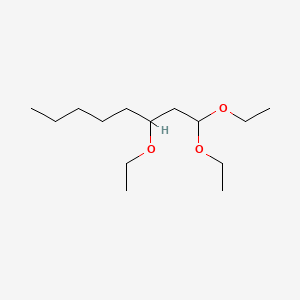

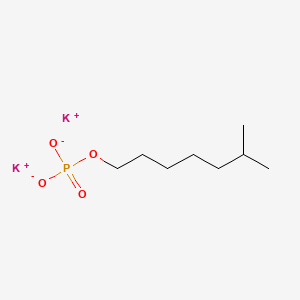
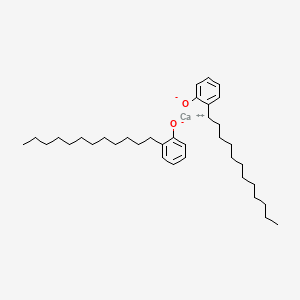
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
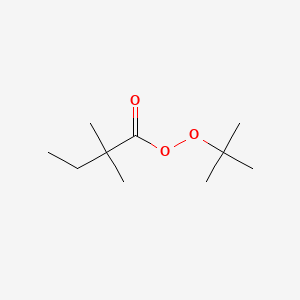
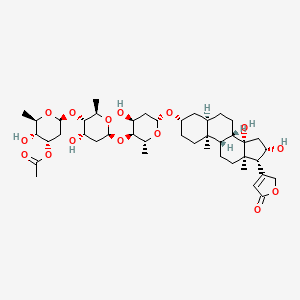


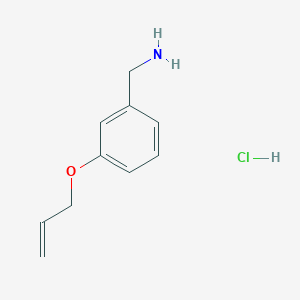
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
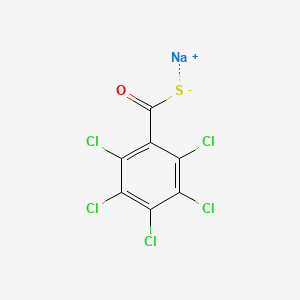
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
